2-dehydro-D-gluconic acid

概要

説明

Synthesis Analysis

The synthesis of 2-dehydro-D-gluconic acid involves the oxidation of β-D-glucopyranose by molecular oxygen, obeying a ping pong bi–bi kinetic mechanism . The reductive half-reaction involves the oxidation of β-D-glucopyranose to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .Molecular Structure Analysis

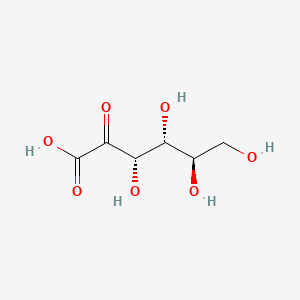

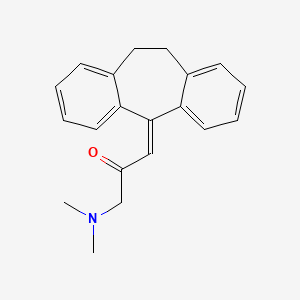

The molecular formula of 2-dehydro-D-gluconic acid is C6H10O7 . The InChI representation isInChI=1S/C6H10O7/c7-1-2 (8)3 (9)4 (10)5 (11)6 (12)13/h2-4,7-10H,1H2, (H,12,13)/t2-,3-,4+/m1/s1 . Chemical Reactions Analysis

The chemical reaction of 2-dehydro-D-gluconic acid involves D-gluconate and an acceptor. The two substrates of this enzyme are D-gluconate and acceptor, whereas its two products are 2-dehydro-D-gluconate and reduced acceptor .Physical And Chemical Properties Analysis

2-dehydro-D-gluconic acid is a ketoaldonic acid with a net charge of 0. Its average mass is 194.13940 and its monoisotopic mass is 194.04265 .科学的研究の応用

Industrial Production of Vitamin C

2-Keto-D-gluconic acid is a pivotal intermediate in the synthesis of L-ascorbic acid (Vitamin C) and its salts . This process has been approved by the US Food and Drug Administration (FDA) and represents one of the primary industrial applications of this compound.

Synthesis of Heterocyclic Compounds

This compound serves as a platform chemical in the synthesis of several heterocyclic compounds . It is utilized in crystallization reactions to produce novel saccharide derivatives of heterocycles efficiently .

Bioremediation and Environmental Applications

2-Keto-D-gluconic acid can be produced via fermentation using specific strains of bacteria, such as Pseudomonas plecoglossicida . This method is considered economic, efficient, and environmentally friendly, suggesting potential applications in bioremediation processes .

Bioconversion of Food Waste

Research has demonstrated the efficient bioconversion of waste bread into 2-Keto-D-gluconic acid using Pseudomonas reptilivora . This innovative approach highlights the compound’s role in valorizing food waste for the production of industrially relevant platform chemicals .

Enzymatic Research and Genetic Engineering

The membrane-bound gluconate dehydrogenase (mGADH) is a critical enzyme for the production of 2-Keto-D-gluconic acid in certain bacterial strains. Studies on this enzyme contribute to our understanding of genetic modification and enzyme activity, which could lead to improved productivity of 2-Keto-D-gluconic acid .

Pharmaceutical and Medical Research

2-Keto-D-gluconic acid is involved in the production of pharmaceuticals and medical products. Its derivatives and related enzymes play a role in the synthesis of antibiotics and other medicinal compounds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14984-38-4 (mono-hydrochloride salt) | |

| Record name | 2-Ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020248275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9027287 | |

| Record name | D-arabino-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-dehydro-D-gluconic acid | |

CAS RN |

669-90-9, 20248-27-5 | |

| Record name | 2-keto-D-Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020248275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-arabino-2-Hexulosonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-arabino-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxogluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-KETOGLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773WWQ6UFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary industrial application of 2-Keto-D-gluconic acid?

A1: 2-Keto-D-gluconic acid serves as a precursor in the manufacturing of sodium erythorbate or erythorbic acid, a widely used food antioxidant. []

Q2: Are there alternative methods for producing 2-Keto-D-gluconic acid besides the traditional glucose oxidation?

A2: Yes, research shows that 2-Keto-D-gluconic acid can also be produced through a two-stage fermentation process using strains of Erwinia sp. and Corynebacterium sp. This method involves the conversion of D-glucose to calcium 2,5-diketo-D-gluconate, followed by its reduction to calcium 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). []

Q3: Can rice starch hydrolysate be used as a sustainable substrate for 2-Keto-D-gluconic acid production?

A3: Yes, studies have demonstrated the feasibility of using rice starch hydrolysate for continuous 2-Keto-D-gluconic acid production using Pseudomonas fluorescens JD1202. This method offers a promising alternative for industrial-scale production. []

Q4: Can other sugars, besides glucose, be used as a carbon source for 2-Keto-D-gluconic acid production?

A4: Yes, research has shown that Pseudomonas fluorescens A46 can utilize glucose derived from starch degradation as a carbon source for 2-Keto-D-gluconic acid fermentation. This highlights the flexibility of the fermentation process and its potential for utilizing different feedstocks. []

Q5: What is the role of membrane separation technology in 2-Keto-D-gluconic acid production?

A5: Membrane separation technology has been successfully applied for the extraction of 2-Keto-D-gluconic acid from fermentation broth. This approach contributes to increased overall production yield and enhanced product quality. []

Q6: Are there any challenges associated with large-scale 2-Keto-D-gluconic acid fermentation?

A6: Yes, bacteriophage contamination poses a significant challenge in the industrial production of 2-Keto-D-gluconic acid. Phage infection can lead to reduced conversion rates, prolonged fermentation periods, and decreased filtration efficiency of the fermentation broth. []

Q7: How can the issue of bacteriophage contamination be addressed in 2-Keto-D-gluconic acid production?

A7: One effective strategy involves employing phage-resistant mutant strains, such as Pseudomonas fluorescens AR4. These mutants exhibit stable resistance to specific phages and have been successfully utilized in industrial-scale fermentation processes, demonstrating higher yields and shorter fermentation periods compared to their parent strains. [, , , ]

Q8: Can 2-Keto-D-gluconic acid be produced using immobilized cells?

A8: Yes, research indicates that Pseudomonas fluorescens AR4 cells immobilized by sodium alginate can effectively produce 2-Keto-D-gluconic acid. This method allows for the reuse of immobilized cells, potentially reducing production costs. []

Q9: What genetic engineering approaches have been explored to enhance 2-Keto-D-gluconic acid production?

A9: Researchers have successfully engineered Gluconobacter oxidans strains for improved 2-Keto-D-gluconic acid production. This involves constructing novel expression vectors with increased copy numbers based on pBBR1MCS-5, leading to increased gene expression and higher 2-Keto-D-gluconic acid yields. []

Q10: Are there any specific genes targeted for manipulation to enhance 2-Keto-D-gluconic acid production?

A10: Yes, overexpression of the ga2dh gene, encoding gluconate 2-dehydrogenase, has been shown to significantly increase 2-Keto-D-gluconic acid production in engineered Gluconobacter oxidans strains. []

Q11: Which enzymes are crucial for the biosynthesis of 2-Keto-D-gluconic acid in microorganisms?

A11: Key enzymes involved in 2-Keto-D-gluconic acid biosynthesis include:

Q12: Can the production of byproducts, such as D-glucaric acid, be influenced during 2-Keto-D-gluconic acid fermentation?

A12: Yes, studies with Pseudogluconobacter saccharoketogenes showed that the enzyme gluconate 2-dehydrogenase (GADH) plays a role in diverting the metabolic pathway towards 2-Keto-D-gluconic acid production, potentially reducing the yield of D-glucaric acid. []

Q13: Have any novel enzymes involved in 2-Keto-D-gluconic acid metabolism been identified?

A13: Yes, a new pyrroloquinoline quinone (PQQ)-dependent 2-Keto-D-glucose dehydrogenase (Pa2KGDH) has been identified in Pseudomonas aureofaciens. This enzyme specifically oxidizes 2-Keto-D-glucose to 2-Keto-D-gluconic acid, offering new insights into 2-Keto-D-gluconic acid metabolism. []

Q14: What are the common methods for determining the concentration of 2-Keto-D-gluconic acid in fermentation broth?

A14: Several analytical techniques can be employed, including:

- Polarimetry: A simple and rapid method based on the optical rotation of 2-Keto-D-gluconic acid. [, ]

- Iodometry: An improved method that minimizes interference from glucose. []

- High-performance liquid chromatography (HPLC): Offers high sensitivity and selectivity for simultaneous determination of 2-Keto-D-gluconic acid and other related compounds. [, , ]

Q15: What factors can influence the accuracy of 2-Keto-D-gluconic acid determination by polarimetry?

A15: Factors like the concentration and temperature of the test solution, as well as the pH, can significantly impact the accuracy of polarimetric measurements. For optimal results, a test solution containing 2.5–5.00 g 2-Keto-D-gluconic acid per 100 mL and maintained within the acidic pH range is recommended. []

Q16: What is the molecular formula and weight of 2-Keto-D-gluconic acid?

A16: The molecular formula is C6H10O7, and the molecular weight is 194.14 g/mol.

Q17: Can 2-Keto-D-gluconic acid undergo decarboxylation?

A17: Yes, research demonstrates that 2-Keto-D-gluconic acid undergoes decarboxylation in the presence of metal ions, such as nickel ions, leading to the formation of D-arabinose and D-ribulose. [, ]

Q18: Are there any known instances of 2-Keto-D-gluconic acid degradation under specific conditions?

A18: Yes, studies have shown that heating 2-Keto-D-gluconic acid in alkaline solutions can result in the formation of calcium tartronate, D-arabinose, and D-ribulose as degradation products. []

Q19: How does 2-Keto-D-gluconic acid impact Candida albicans morphology?

A19: Research suggests that 2-Keto-D-gluconic acid, along with other metabolites, might play a role in regulating Candida albicans morphogenesis and virulence. This is based on observations of altered filament formation and differential secretion of metabolites, including 2-Keto-D-gluconic acid, in response to estrogen treatment. []

Q20: Has 2-Keto-D-gluconic acid been linked to any specific diseases?

A20: While not a direct causative agent, altered levels of 2-Keto-D-gluconic acid have been observed in the metabolomic profiles of patients with papillary thyroid carcinoma (PTC). This suggests a potential association between 2-Keto-D-gluconic acid metabolism and PTC development, warranting further investigation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)